molecular formula C8H15NO3 B137462 Tert-butyl 3-hydroxyazetidine-1-carboxylate CAS No. 141699-55-0

Tert-butyl 3-hydroxyazetidine-1-carboxylate

Cat. No.: B137462
CAS No.: 141699-55-0
M. Wt: 173.21 g/mol
InChI Key: XRRXRQJQQKMFBC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various esters and ethers .

Scientific Research Applications

Tert-butyl 3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved in these reactions depend on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
  • Tert-butyl 3-hydroxyazetidine-1-carboxylate

Uniqueness

This compound is unique due to its specific structure, which includes a tert-butyl ester group and a hydroxyl group on the azetidine ring. This structure imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Biological Activity

Tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS No. 141699-55-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological properties, synthesis, and relevant studies that highlight its significance in research.

  • Molecular Formula: C₈H₁₅NO₃
  • Molecular Weight: 173.21 g/mol
  • Melting Point: 42–44 °C
  • Log P (octanol/water partition coefficient): 0.27 (indicating moderate lipophilicity)
  • Solubility: Generally soluble in organic solvents.

Biological Activity

The biological activity of this compound has been explored in several contexts, particularly in relation to its role as a biochemical reagent and its potential therapeutic applications.

Research suggests that this compound may interact with various biological targets, influencing metabolic pathways and cellular functions. Its structure allows for potential interactions with enzymes and receptors, which can be pivotal for drug development.

Case Studies and Research Findings

  • Antioxidant Activity:
    A study indicated that derivatives of azetidine compounds exhibit significant antioxidant properties. This compound was evaluated for its ability to scavenge free radicals, showing promising results that suggest a potential role in preventing oxidative stress-related diseases .
  • Neuroprotective Effects:
    In vivo studies have demonstrated that azetidine derivatives can provide neuroprotection in models of neurodegenerative diseases. This compound was included in experiments assessing its efficacy in reducing neuronal damage induced by toxic agents, indicating its potential as a neuroprotective agent .
  • Synthesis and Application:
    The synthesis of this compound involves multiple steps, often starting from readily available precursors. Its application as a labelling agent in radiolabeling studies has been explored, highlighting its utility in tracking biomolecules within biological systems .

Data Table of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityScavenges free radicals; reduces oxidative stress
Neuroprotective EffectsProtects neurons from toxic damage
Synthesis MethodMulti-step synthesis from simple precursors

Properties

IUPAC Name

tert-butyl 3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h6,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRXRQJQQKMFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373546
Record name tert-butyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141699-55-0
Record name tert-butyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxyazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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